(Methyl)triphenylphosphonium Iodide-d3
Overview
Description
(Methyl)triphenylphosphonium Iodide-d3 is a deuterated version of methyltriphenylphosphonium iodide, where the hydrogen atoms in the methyl group are replaced with deuterium. This compound is often used in various chemical reactions and research applications due to its unique properties. The molecular formula of this compound is CD3P(C6H5)3I, and it has a molecular weight of 407.24 g/mol .
Mechanism of Action
Target of Action
Methyl-d3-triphenylphosphonium Iodide is a quaternary ammonium salt Quaternary ammonium salts are generally known to interact with a variety of biological targets, including enzymes and cell membranes .
Mode of Action
It is known that quaternary ammonium salts can carry nucleophiles from the aqueous to the organic phase, and are commonly used as phase-transfer catalysts . The phosphonium derivatives, like Methyl-d3-triphenylphosphonium Iodide, are favored for their higher thermal stability .
Biochemical Pathways
It has been used as a reactant for the synthesis of various compounds, indicating its involvement in multiple chemical reactions . These include the synthesis of triphenylamine-based dyes, diastereoisomeric carba analogs of glycal-derived vinyl epoxides, alkaloid natural products via organocascade catalysis, and triplet carbenes via oxidation of allene compounds .
Result of Action
Its use in the synthesis of various compounds suggests that it plays a crucial role in facilitating chemical reactions .
Action Environment
The action of Methyl-d3-triphenylphosphonium Iodide can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is known to have higher thermal stability . .
Biochemical Analysis
Biochemical Properties
It is known that triphenylphosphonium salts, a group to which this compound belongs, are often used in the synthesis of various organic compounds . They can interact with a variety of enzymes and proteins during these reactions, but the exact nature of these interactions depends on the specific reaction conditions and the other molecules present .
Cellular Effects
Triphenylphosphonium salts are known to have effects on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism, but the specifics of these effects would depend on the exact cellular context .
Molecular Mechanism
As a triphenylphosphonium salt, it likely exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression
Metabolic Pathways
As a triphenylphosphonium salt, it could potentially interact with various enzymes and cofactors and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl)triphenylphosphonium Iodide-d3 typically involves the reaction of triphenylphosphine with deuterated methyl iodide (CD3I). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is heated to facilitate the formation of the phosphonium salt. The product is then purified through recrystallization using solvents such as dichloromethane and ethyl acetate .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to meet the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
(Methyl)triphenylphosphonium Iodide-d3 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Wittig Reactions: It is commonly used as a precursor in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Wittig Reactions: The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or butyllithium (BuLi) in solvents like THF.
Major Products Formed
Substitution Reactions: The major products are typically the substituted phosphonium salts.
Wittig Reactions: The major products are alkenes, which are formed through the reaction of the phosphonium ylide with carbonyl compounds.
Scientific Research Applications
(Methyl)triphenylphosphonium Iodide-d3 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium Iodide: The non-deuterated version of the compound, used in similar applications but without the isotopic labeling.
Methyltriphenylphosphonium Bromide: Similar structure but with a bromide ion instead of iodide, used in different reaction conditions.
Heptyltriphenylphosphonium Bromide: A longer alkyl chain variant, used in different synthetic applications.
Uniqueness
The uniqueness of (Methyl)triphenylphosphonium Iodide-d3 lies in its deuterium labeling, which makes it particularly useful in studies involving isotopic effects and tracing mechanisms in chemical and biological systems. The presence of deuterium can also influence the reaction kinetics and stability of the compound, providing additional insights into reaction mechanisms .
Properties
IUPAC Name |
triphenyl(trideuteriomethyl)phosphanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMIXMFEVJHFNY-NIIDSAIPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584126 | |
Record name | (~2~H_3_)Methyl(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1560-56-1 | |
Record name | (~2~H_3_)Methyl(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1560-56-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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